molecular formula C10H6N2O2 B14910813 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile

Katalognummer: B14910813
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: OIQLLVWRTSSTTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile is a heterocyclic compound belonging to the quinolone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amides, and hydroxylated compounds. These products have significant applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound can disrupt the normal cellular processes, leading to cell death in cancerous or infected cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

Uniqueness

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 6-position enhances its reactivity and potential for further functionalization compared to other similar compounds .

Eigenschaften

Molekularformel

C10H6N2O2

Molekulargewicht

186.17 g/mol

IUPAC-Name

4-hydroxy-2-oxo-1H-quinoline-6-carbonitrile

InChI

InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)9(13)4-10(14)12-8/h1-4H,(H2,12,13,14)

InChI-Schlüssel

OIQLLVWRTSSTTL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C#N)C(=CC(=O)N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.